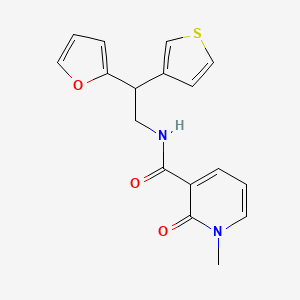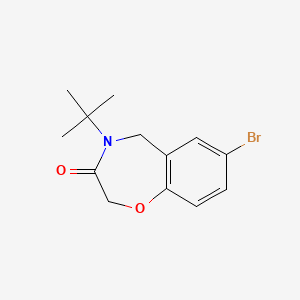![molecular formula C9H12LiN3O3S B2450405 锂;2-[2-(2-乙酰胺乙基氨基)-1,3-噻唑-4-基]乙酸盐 CAS No. 2137886-80-5](/img/structure/B2450405.png)
锂;2-[2-(2-乙酰胺乙基氨基)-1,3-噻唑-4-基]乙酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Lithium;2-[2-(2-acetamidoethylamino)-1,3-thiazol-4-yl]acetate” is a compound with the CAS Number: 2137886-80-5 . It has a molecular weight of 249.22 . The compound is stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N3O3S.Li/c1-6(13)10-2-3-11-9-12-7(5-16-9)4-8(14)15;/h5H,2-4H2,1H3,(H,10,13)(H,11,12)(H,14,15);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius . The compound’s molecular weight is 249.22 . More specific physical and chemical properties were not available in the retrieved data.科学研究应用
Solid-State Lithium Metal Batteries
Lithium metal batteries are promising for high-energy-density applications. Researchers are exploring solid-state electrolytes (SSEs) to enhance safety and performance. The compound’s lithium ion could play a crucial role in SSEs, mitigating dendrite formation and improving overall battery stability .
Anode Materials for Lithium Metal Batteries
As an anode material, lithium metal offers an ultrahigh theoretical specific capacity. Incorporating this compound into advanced battery technologies could significantly boost energy storage. Researchers investigate its compatibility with various electrolytes and protective coatings to prevent dendrite growth .
安全和危害
The compound has been classified under the GHS07 hazard pictogram . It has hazard statements H302, H315, H319, H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
未来方向
While specific future directions for “Lithium;2-[2-(2-acetamidoethylamino)-1,3-thiazol-4-yl]acetate” are not available in the retrieved data, lithium-ion batteries are a significant area of research. The formation process of lithium-ion battery cells, which affects key performance metrics like rate capability, lifetime, and safety, is a critical focus area .
作用机制
Target of Action
The primary target of lithium is the glycogen synthase kinase 3-beta (GSK3B) . This enzyme plays a crucial role in neuronal signal transduction, and its inhibition by lithium contributes to its mood-stabilizing effect .
Mode of Action
Lithium interacts with its target, GSK3B, by inhibiting its activity . This inhibition disrupts the normal functioning of several critical neuronal enzymes and neurotransmitter receptors . The active principle in lithium salts is the lithium ion Li+, which can easily displace K+ and Na+ and even Ca+2, occupying their sites in several critical neuronal enzymes and neurotransmitter receptors .
Biochemical Pathways
Lithium affects multiple biochemical pathways. It decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . Lithium also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system . Furthermore, lithium facilitates the production of neuroprotective factors B-cell lymphoma-2 (Bcl-2) and Brain-derived neurotrophic factor (BDNF) by regulating cAMP response element binding protein (CREB) .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Therapeutic drug monitoring to determine lithium blood concentrations remains the key component of clinical surveillance .
Result of Action
The molecular and cellular effects of lithium’s action include enhanced activity of BDNF, decreased excitatory neurotransmission, and increased inhibitory neurotransmission . These changes contribute to lithium’s therapeutic effects in managing bipolar disorder and other psychiatric conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of lithium. For instance, at subzero temperatures, the capacity of lithium-ion batteries drops dramatically, restricting its applications as a reliable power source for electric vehicles in cold climates and equipment used in the aerospace
属性
IUPAC Name |
lithium;2-[2-(2-acetamidoethylamino)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S.Li/c1-6(13)10-2-3-11-9-12-7(5-16-9)4-8(14)15;/h5H,2-4H2,1H3,(H,10,13)(H,11,12)(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFNWYORSCJQKA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=O)NCCNC1=NC(=CS1)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12LiN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 2-{2-[(2-acetamidoethyl)amino]-1,3-thiazol-4-yl}acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone](/img/structure/B2450325.png)

![Tert-butyl 3-[2-[methyl(prop-2-enoyl)amino]acetyl]-1,3-diazinane-1-carboxylate](/img/structure/B2450327.png)
![1-(2-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2450328.png)

![2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B2450330.png)




![2,5-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2450341.png)
![3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2450342.png)
